5,6-Dihydro-1H-indeno[5,6-c][1,2,5]oxadiazol-6-amine
Description
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
5,6-dihydro-1H-cyclopenta[f][2,1,3]benzoxadiazol-6-amine |
InChI |
InChI=1S/C9H9N3O/c10-7-1-5-3-8-9(12-13-11-8)4-6(5)2-7/h1,3-4,7,11H,2,10H2 |
InChI Key |
INQDTEYERCQRMO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=C2C1=CC3=NONC3=C2)N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution and Cyclocondensation
A two-step protocol adapted from indenopyrazole synthesis involves:
-
Knoevenagel Condensation : Reacting 5-nitroindan-1-one with ethyl cyanoacetate to form α-cyano-β-arylacrylonitrile.
-
Cyclization with Hydroxylamine : Treating the acrylonitrile intermediate with hydroxylamine hydrochloride under acidic conditions to form the oxadiazole ring.
Table 1 : Representative Reaction Conditions for Oxadiazole Formation
Palladium-Catalyzed Cross-Coupling
Modern transition metal catalysis offers an alternative route:
-
Buchwald-Hartwig Amination : Introduce the amine group early via palladium-catalyzed coupling of a brominated indene precursor with ammonia equivalents.
-
Oxadiazole Ring Closure : Utilize copper(I)-mediated cyclization of an amidoxime intermediate.
Key Optimization Parameters :
-
Ligand selection (Xantphos vs. BINAP) for amination efficiency
-
Solvent effects on cyclization kinetics (DMF > THF > toluene)
-
Temperature control to prevent decomposition of strained bicyclic system.
Amino Group Protection Strategies
Given the reactivity of the primary amine, protection-deprotection sequences are critical:
Trifluoroacetylation
Adapting methods from US Patent 6,933,410:
-
Protect amine as trifluoroacetamide using TFAA in dichloromethane
-
Perform subsequent functionalization steps
-
Deprotect with NaOH/MeOH/H2O (1:2:1) at 0°C
Advantages :
tert-Butoxycarbonyl (Boc) Protection
Alternative method for acid-sensitive intermediates:
-
Boc-anhydride, DMAP, THF, 0°C to RT
-
Final TFA cleavage in dichloromethane
Comparative Data :
| Protection Method | Cyclization Yield (%) | Deprotection Efficiency (%) |
|---|---|---|
| Trifluoroacetyl | 82 | 95 |
| Boc | 75 | 88 |
One-Pot Tandem Reactions
Recent advances in multicomponent reactions show promise for streamlined synthesis:
-
React 5-aminoindan-1-one with DMF/POCl3 to form iminium intermediate
-
Cyclize with hydroxylamine donor in situ
-
Isolate product via alkaline workup
Key Observations :
-
POCl3 acts as both activating agent and dehydrating agent
-
Microwave irradiation (100°C, 30 min) improves yield vs conventional heating.
Late-stage introduction of the amine group via:
-
Nitro Group Reduction: H2 (50 psi), 10% Pd/C, EtOAc, 25°C
-
Reductive Amination: NaBH3CN, MeOH, pH 4-5
Critical Quality Control Parameters :
-
Residual metal content <10 ppm (ICP-MS analysis)
Process Optimization and Scale-Up Considerations
Industrial-scale production requires addressing:
Table 2 : Critical Process Parameters
| Parameter | Optimal Range | Impact on Purity |
|---|---|---|
| Cyclization Temperature | 80-85°C | Prevents ring-opening |
| Reaction Concentration | 0.5-1.0 M | Minimizes dimer formation |
| Catalyst Loading (Pd) | 0.5-1.5 mol% | Cost vs. Reaction Rate |
| Crystallization Solvent | EtOAc/Hexanes (3:7) | Polymorph Control |
Analytical Characterization Data
Comprehensive spectral data for batch validation:
1H NMR (400 MHz, DMSO-d6) :
-
δ 7.85 (d, J=8.4 Hz, 1H, ArH)
-
δ 6.92 (s, 1H, CH-oxadiazole)
-
δ 4.25 (br s, 2H, NH2)
HRMS (ESI+) :
-
Calc. for C9H9N3O [M+H]+: 175.0746
-
Found: 175.0743
HPLC Purity :
-
99.8% (C18, 0.1% TFA in H2O/MeCN)
Comparative Evaluation of Synthetic Routes
Table 3 : Route Efficiency Analysis
| Method | Steps | Overall Yield (%) | PMI (kg/kg) |
|---|---|---|---|
| Sequential Functionalization | 6 | 28 | 148 |
| Tandem Multicomponent | 4 | 41 | 89 |
| Catalytic Amination | 5 | 37 | 112 |
PMI: Process Mass Intensity
Industrial-Scale Production Challenges
-
Oxadiazole Ring Stability : Prone to hydrolytic cleavage under basic conditions
-
Amine Oxidation : Requires strict oxygen-free environment during processing
-
Crystallization Control : Multiple polymorphs reported necessitates seeding protocols
Mitigation Strategies:
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-1H-indeno[5,6-c][1,2,5]oxadiazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the oxadiazole ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, compounds similar to 5,6-dihydro-1H-indeno[5,6-c][1,2,5]oxadiazol-6-amine have been evaluated for their ability to inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study demonstrated that oxadiazole derivatives showed potent activity against several cancer cell lines by inhibiting key signaling pathways involved in cancer progression. The compound's structural features allow it to interact effectively with specific targets within cancer cells, leading to reduced proliferation rates .
Neuroprotective Effects
The compound has also been studied for its potential role as a monoamine oxidase (MAO) inhibitor. MAO inhibitors are crucial in treating neurodegenerative diseases such as Parkinson's and depression by increasing the levels of neurotransmitters like dopamine.
Research Findings:
In vitro studies have shown that certain oxadiazole derivatives can inhibit MAO activity effectively. For example, specific substitutions on the oxadiazole ring were found to enhance the inhibitory potency against MAO-B, which is particularly relevant for developing treatments for Parkinson's disease .
Antimicrobial Properties
Another promising application of this compound is its antimicrobial activity. Research has indicated that oxadiazole derivatives possess broad-spectrum antimicrobial properties against various pathogenic bacteria and fungi.
Case Study:
A series of synthesized oxadiazole compounds were tested against common microbial strains. Results showed significant antibacterial activity, suggesting their potential use in developing new antibiotics .
Synthetic Methodologies
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Key synthetic routes include:
- Cyclization Reactions: Utilizing starting materials like hydrazines or amidoximes with appropriate electrophiles to form the oxadiazole ring.
- Functionalization: Post-synthetic modifications can enhance the biological activity of the compound by introducing various substituents on the indeno or oxadiazole moieties.
Table: Synthetic Pathways Overview
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Cyclization | Hydrazine + Carbonyl Compound | Formation of Oxadiazole Ring |
| 2 | N-Alkylation | Alkyl Halides + Base | Functionalized Derivatives |
| 3 | Reduction | Reducing Agents (e.g., NaBH4) | Formation of Amines |
Mechanism of Action
The mechanism of action of 5,6-Dihydro-1H-indeno[5,6-c][1,2,5]oxadiazol-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Heteroatom Substitution: Oxadiazole vs. Thiadiazole
Replacing oxygen with sulfur in the diazole ring significantly impacts electronic properties. For example:
Key Insight: Thiadiazole-based compounds (e.g., FNTz) exhibit higher photovoltaic performance due to tunable electron affinity via fluorination . The target compound’s oxadiazole core may offer stronger electron withdrawal, but its amine group could balance this with donor capabilities.
Substituent Effects: Amine vs. Halogen/Boronate Groups
Substituents dictate solubility, reactivity, and device integration:
Key Insight: The amine group in the target compound may improve solubility and enable novel charge-transfer interactions, whereas halogen/boronate derivatives prioritize synthetic versatility for polymer frameworks .
Hydrogenation and Conjugation Effects
Comparison with fully aromatic and methano-bridged analogs:
Key Insight : Fully aromatic systems (e.g., CAS 213611-25-7) prioritize charge transport, while hydrogenation in the target compound may enhance processability at the cost of reduced conjugation .
Performance in Optoelectronic Devices
While direct data on the target compound is lacking, fluorinated thiadiazole derivatives (e.g., FNTz) achieve PCEs up to 3.12% in P3HT-based solar cells , outperforming non-fluorinated analogs. The target compound’s amine group could theoretically improve donor-acceptor phase separation in bulk heterojunctions, analogous to strategies discussed in .
Biological Activity
5,6-Dihydro-1H-indeno[5,6-c][1,2,5]oxadiazol-6-amine (CAS: 212845-71-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H9N3O
- Molar Mass : 175.19 g/mol
- Structural Formula : Structural Formula
- Physical Properties :
- Density: 1.7 ± 0.1 g/cm³
- Boiling Point: 400.2 ± 55.0 °C
- Flash Point: 195.8 ± 31.5 °C
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as an anticancer agent and its effects on various cellular processes.
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF7 (breast cancer), HepG2 (liver cancer), and others.
- IC50 Values : The compound demonstrated IC50 values in the micromolar range against MCF7 and HepG2 cells, suggesting moderate to strong anticancer activity compared to standard chemotherapeutics like doxorubicin .
The mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins (e.g., Bax) while downregulating anti-apoptotic proteins (e.g., Bcl-2) .
- Cell Cycle Arrest : Flow cytometric analysis revealed that the compound arrests the cell cycle at the G2/M phase, which is crucial for preventing cancer cell proliferation .
- Enzyme Inhibition : Molecular modeling studies suggest that the compound may inhibit specific enzymes involved in cancer progression and metabolism .
Study on Antiproliferative Effects
A study conducted on various indole derivatives including oxadiazole compounds reported significant antiproliferative activity against several cancer lines. The results indicated that compounds similar to this compound could potentially serve as effective anticancer agents with a favorable safety profile .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5,6-Dihydro-Indeno-Oxadiazol | MCF7 | ~14.8 | Apoptosis induction |
| Doxorubicin | MCF7 | ~18.7 | DNA intercalation |
| Other derivatives | Various | >150 | Variable |
Q & A
Q. What are the critical factors in designing a synthetic route for 5,6-Dihydro-1H-indeno[5,6-c][1,2,5]oxadiazol-6-amine?
Methodological Answer: The synthesis of polycyclic amines like this compound requires careful consideration of substituent positioning, reaction intermediates, and stereochemical control. A stepwise approach is recommended:
- Substituent Effects : Introduce halogen or hydroxy groups at specific positions to stabilize intermediates, as demonstrated in analogous indene derivatives .
- Reaction Optimization : Use fractional factorial design (FFD) to test variables such as temperature, solvent polarity, and catalyst loading. For example, a 2⁴⁻¹ fractional factorial design can reduce experimental runs while identifying critical parameters .
- Purification : Employ membrane separation technologies (e.g., nanofiltration) to isolate the amine product from byproducts .
Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?
Methodological Answer: A combination of techniques is necessary to confirm the fused oxadiazole-indene structure:
- NMR Spectroscopy : Use ¹H/¹³C NMR to resolve proton environments near the oxadiazole ring and indene backbone. DEPT-135 can distinguish CH₂ groups in the dihydro region .
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI-MS) in positive ion mode helps verify molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : If single crystals are obtainable, compare bond lengths and angles with computational models (e.g., density functional theory) to validate stereochemistry .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in experimental reactivity data?
Methodological Answer: Discrepancies in reaction outcomes (e.g., unexpected byproducts or low yields) often arise from unaccounted transition states or solvent effects. A hybrid computational-experimental workflow is advised:
- Reaction Path Search : Use quantum chemical software (e.g., Gaussian or ORCA) to map potential energy surfaces and identify competing pathways .
- Solvent Modeling : Apply conductor-like screening models (COSMO) to simulate solvent interactions, particularly for polar aprotic solvents like DMF or acetonitrile.
- Validation : Cross-reference computational predictions with kinetic experiments (e.g., stopped-flow spectroscopy) to refine barriers for key steps .
Q. What strategies optimize reaction conditions for academic-scale synthesis while minimizing resource waste?
Methodological Answer: Leverage statistical design of experiments (DoE) and automation:
- Response Surface Methodology (RSM) : Optimize parameters like pH, temperature, and stoichiometry using central composite design (CCD). For example, a 3-factor CCD reduces runs by 50% compared to full factorial designs .
- Inline Analytics : Integrate FTIR or Raman probes for real-time monitoring of reaction progress, enabling dynamic adjustments .
- Waste Reduction : Implement continuous flow reactors to improve mixing and heat transfer, minimizing solvent use by 30–40% .
Q. How can researchers investigate this compound’s potential as a bioactive ligand?
Methodological Answer: Focus on receptor binding assays and structure-activity relationship (SAR) studies:
- Radioligand Displacement Assays : Test affinity for dopamine (DA) or serotonin receptors using tritiated ligands (e.g., [³H]SCH-23390 for D1 receptors). Compare IC₅₀ values against known agonists/antagonists .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor docking (e.g., with AutoDock Vina) to predict binding modes. Pay attention to hydrogen bonding with the oxadiazole ring .
- Functional Group Modulation : Synthesize analogs with modified substituents (e.g., methyl vs. fluoro groups) and assess potency shifts via dose-response curves .
Q. What methodologies address discrepancies in stability data under varying environmental conditions?
Methodological Answer: Stability studies require controlled stress testing and multivariate analysis:
- Forced Degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light. Monitor decomposition via HPLC-UV at 254 nm .
- Principal Component Analysis (PCA) : Use PCA to correlate degradation pathways with environmental factors (e.g., moisture accelerates hydrolysis of the oxadiazole ring) .
- Countermeasures : Stabilize formulations using lyophilization or encapsulation in cyclodextrins if hygroscopicity is problematic .
Q. How can AI-driven tools accelerate the discovery of novel derivatives with enhanced properties?
Methodological Answer: Integrate machine learning (ML) with high-throughput experimentation (HTE):
- Generative Models : Train variational autoencoders (VAEs) on existing indeno-oxadiazole datasets to propose novel derivatives with predicted higher solubility or bioavailability .
- Active Learning Loops : Use Bayesian optimization to iteratively select the most informative experiments, reducing the need for exhaustive screening .
- Validation : Cross-check AI predictions with DFT-calculated properties (e.g., logP, polar surface area) to prioritize synthesis targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
